molecular formula C9H16O2 B12445373 2,2-Dimethyl-3-oxoheptanal CAS No. 138685-40-2

2,2-Dimethyl-3-oxoheptanal

Cat. No.: B12445373
CAS No.: 138685-40-2
M. Wt: 156.22 g/mol
InChI Key: APWODUQJSIQOIQ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-oxoheptanal is an organic compound with the molecular formula C9H16O2 It is a ketone and aldehyde hybrid, characterized by the presence of both functional groups within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-oxoheptanal can be achieved through several methods. One common approach involves the aldol condensation of 2,2-dimethylpropanal with heptanal under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as zeolites or metal oxides can be employed to enhance the reaction efficiency. The use of advanced separation techniques, such as distillation or chromatography, is essential to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-oxoheptanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles such as amines or hydrazines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, hydrazines

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Imines, hydrazones

Scientific Research Applications

2,2-Dimethyl-3-oxoheptanal has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocycles.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving aldehydes and ketones.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, often involves this compound.

    Industry: It is employed in the production of fragrances, flavors, and other fine chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-oxoheptanal involves its reactivity with various nucleophiles and electrophiles. The carbonyl groups in the compound are highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and conditions employed.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-3-oxopentanal
  • 2,2-Dimethyl-3-oxohexanal
  • 2,2-Dimethyl-3-oxooctanal

Uniqueness

2,2-Dimethyl-3-oxoheptanal is unique due to its specific molecular structure, which combines both ketone and aldehyde functionalities. This dual functionality allows it to undergo a broader range of chemical reactions compared to compounds with only one type of carbonyl group. Its reactivity and versatility make it a valuable compound in various fields of research and industry.

Properties

CAS No.

138685-40-2

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

2,2-dimethyl-3-oxoheptanal

InChI

InChI=1S/C9H16O2/c1-4-5-6-8(11)9(2,3)7-10/h7H,4-6H2,1-3H3

InChI Key

APWODUQJSIQOIQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C(C)(C)C=O

Origin of Product

United States

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